molecular formula C8H9ClF3NO B1320522 O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride CAS No. 215599-92-1

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Cat. No.: B1320522
CAS No.: 215599-92-1
M. Wt: 227.61 g/mol
InChI Key: SWWNCDJXXYTTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves several steps:

Chemical Reactions Analysis

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions:

Common reagents used in these reactions include sodium borohydride for reduction and various electrophilic reagents for substitution and amination reactions. The major products formed from these reactions include oximes, amines, and various nitrogen-containing heterocyclic compounds .

Scientific Research Applications

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves its ability to act as an electrophilic aminating reagent. It facilitates the formation of C–N bonds through electrophilic amination reactions, which are catalyzed by transition metals. This compound can also act as a reducing agent and amino radical donor in various organic synthesis reactions .

Comparison with Similar Compounds

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNCDJXXYTTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594709
Record name O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215599-92-1
Record name O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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